molecular formula C11H18Cl2N2O B8257011 (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride

(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride

Cat. No.: B8257011
M. Wt: 265.18 g/mol
InChI Key: KQWIMJCMZUGUJH-UHFFFAOYSA-N
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Description

(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the reduction of a piperidinone intermediate using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.

Chemical Reactions Analysis

Types of Reactions

(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different piperidine or pyridine derivatives.

Scientific Research Applications

(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Piperidinone: A derivative of piperidine with a ketone group.

Uniqueness

(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-8-11-2-1-10(7-13-11)9-3-5-12-6-4-9;;/h1-2,7,9,12,14H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWIMJCMZUGUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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